molecular formula C10H11ClO4 B1364945 5-chloro-2-(2-methoxyethoxy)benzoic Acid CAS No. 62176-27-6

5-chloro-2-(2-methoxyethoxy)benzoic Acid

Cat. No. B1364945
CAS RN: 62176-27-6
M. Wt: 230.64 g/mol
InChI Key: WQDOHODYKAZYCW-UHFFFAOYSA-N
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Description

5-chloro-2-(2-methoxyethoxy)benzoic Acid, also known as C10H11ClO4, is a chemical compound . It has been used in the synthesis of 5-chloro-2-methoxybenzoates of La (III), Ga (III), and Lu (III) .


Molecular Structure Analysis

The molecular structure of 5-chloro-2-(2-methoxyethoxy)benzoic Acid consists of a benzoic acid core with a chlorine atom and a methoxyethoxy group attached to the benzene ring . The exact mass of the molecule is 186.0083718 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving 5-chloro-2-(2-methoxyethoxy)benzoic Acid are not available, it’s known that benzoic acid derivatives can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

5-chloro-2-(2-methoxyethoxy)benzoic Acid is a white to off-white crystalline powder . It has a molecular weight of 186.59 g/mol, and its melting point is between 98-100 °C .

Scientific Research Applications

Synthesis of Key Pharmaceuticals

5-Chloro-2-(2-methoxyethoxy)benzoic Acid is utilized in the synthesis of pharmaceuticals. For instance, a closely related compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, is a key intermediate in the manufacturing of SGLT2 inhibitors for diabetes therapy. This synthesis involves multiple steps such as nitration, hydrolysis, and hydrogenation, demonstrating the complexity and importance of such intermediates in drug development (Zhang et al., 2022).

Analytical Chemistry Applications

In analytical chemistry, derivatives of benzoic acid, including compounds similar to 5-Chloro-2-(2-methoxyethoxy)benzoic Acid, are used as additives in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). These additives enhance the ion yields and signal-to-noise ratios, particularly for high-mass analytes, which is crucial in the analysis of complex biological molecules like proteins and oligosaccharides (Karas et al., 1993).

Material Science

In material science, substituted benzoic acids, similar to 5-Chloro-2-(2-methoxyethoxy)benzoic Acid, have been explored as dopants for conducting polymers like polyaniline. These compounds significantly affect the electrical and structural properties of the doped polymers, which can be used in various advanced technological applications, such as in sensors or electronic devices (Amarnath & Palaniappan, 2005).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name

5-chloro-2-(2-methoxyethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4/c1-14-4-5-15-9-3-2-7(11)6-8(9)10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDOHODYKAZYCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400305
Record name 5-chloro-2-(2-methoxyethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-(2-methoxyethoxy)benzoic Acid

CAS RN

62176-27-6
Record name 5-chloro-2-(2-methoxyethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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